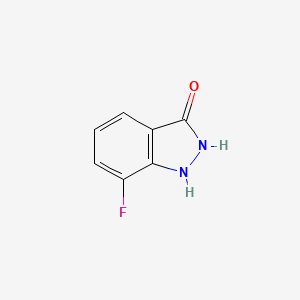

7-Fluoro-1H-indazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVAAYQGCHRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646617 | |

| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-29-9 | |

| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Relevance of 7 Fluoro 1h Indazol 3 Ol and Its Derivatives

Therapeutic Potential of Indazole Scaffolds in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in drug discovery. nih.govresearchgate.net Its unique chemical properties and versatile nature allow it to interact with a diverse array of biological targets, making it a frequent component in the design of novel therapeutic agents. researchgate.netresearchgate.net The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most physiological conditions. nih.gov

Derivatives of the indazole core exhibit an extensive range of biological activities. researchgate.netbenthamdirect.com These compounds have been rigorously studied and have demonstrated significant potential in various therapeutic areas. ingentaconnect.com The reported pharmacological properties include:

Anti-inflammatory effects : Certain indazole derivatives, such as Bendazac and Benzydamine, are established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer activity : The indazole moiety is a key component in numerous tyrosine kinase inhibitors used in oncology. nih.govpnrjournal.com

Antimicrobial and Antiparasitic properties : Research has shown the efficacy of indazole compounds against various microbes and parasites. benthamdirect.comnih.gov

Neuroprotective and CNS activities : Indazoles have been investigated for treating neurodegenerative diseases and for their anti-depressant and anti-emetic effects. researchgate.netbenthamdirect.comnih.gov

Cardiovascular effects : Some derivatives possess anti-platelet, anti-aggregatory, and vasorelaxant properties. researchgate.netsci-hub.se

Other activities : The therapeutic reach of indazoles also extends to anti-HIV, anti-diabetic, and contraceptive applications. researchgate.netresearchgate.netresearchgate.net

The therapeutic importance of the indazole scaffold is underscored by its presence in a variety of FDA-approved drugs and compounds in clinical trials. researchgate.netpnrjournal.com The indazole core often enhances binding affinity to targets, improves metabolic stability, and confers favorable pharmacokinetic profiles. researchgate.netbldpharm.com

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Axitinib | Renal Cell Carcinoma | Tyrosine Kinase Inhibitor (VEGFR) |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Tyrosine Kinase Inhibitor |

| Entrectinib | ROS1-positive Non-Small Cell Lung Cancer | Tyrosine Kinase Inhibitor |

| Niraparib | Ovarian, Fallopian Tube, and Peritoneal Cancer | PARP Inhibitor |

| Granisetron | Chemotherapy-induced nausea and vomiting | Serotonin 5-HT3 Receptor Antagonist |

| Lonidamine | Brain Tumors (in combination) | Antiglycolytic Agent |

| Benzydamine | Pain and Inflammation (topical) | NSAID |

| Bendazac | Pain and Inflammation | NSAID |

Modulation of Key Biological Targets by 7-Fluoro-1H-indazol-3-ol and its Derivatives

While the broader indazole class has many targets, specific derivatives are often developed for high-potency, selective modulation of a single biological target. Research into fluorinated indazol-3-ol derivatives has identified them as potent inhibitors of key enzymes involved in neurological pathways.

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids and is a significant target in the treatment of schizophrenia. nih.govnih.gov Its inhibition can increase levels of the neuromodulator D-serine in the brain. patsnap.com A focused investigation into [6+5] type heterocycles led to the identification of the 1H-indazol-3-ol scaffold as a novel class of potent DAAO inhibitors. nih.gov Within this series, 6-Fluoro-1H-indazol-3-ol was identified as a particularly effective compound that significantly increased plasma D-serine levels in in vivo studies in mice. nih.gov

DAAO catalyzes the oxidative deamination of D-amino acids, converting them into corresponding α-keto acids, ammonia, and hydrogen peroxide. patsnap.com D-serine is a key substrate for DAAO in the central nervous system and acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. patsnap.comnih.gov This receptor is vital for synaptic plasticity, learning, and memory. patsnap.com

By inhibiting the DAAO enzyme, compounds like 6-Fluoro-1H-indazol-3-ol prevent the breakdown of D-serine. nih.govpatsnap.com This leads to an elevation of D-serine concentrations in the brain, which subsequently enhances NMDA receptor activation. nih.gov This mechanism is believed to have therapeutic potential for addressing the negative and cognitive symptoms of schizophrenia, which are associated with NMDA receptor hypofunction. nih.govbenthamscience.com

The development of potent 1H-indazol-3-ol DAAO inhibitors was guided by systematic structure-activity relationship (SAR) studies. nih.gov Analysis of this class of compounds revealed key structural features that govern their inhibitory activity. Researchers found that substitutions on the benzene (B151609) ring of the indazol-3-ol core had a significant impact on potency.

Initial screening identified the parent 1H-indazol-3-ol as a starting point. The introduction of a fluorine atom at the 6-position was found to be particularly beneficial for activity. This led to the identification of 6-Fluoro-1H-indazol-3-ol as a lead compound with nanomolar inhibitory potency. nih.gov In a related series of DAAO inhibitors based on a benzo[d]isoxazol-3-ol core, it was similarly found that small electron-withdrawing groups, such as fluoro and chloro, at the 6-position moderately improved DAAO affinity, whereas larger groups were not well tolerated. nih.gov The SAR for the 1H-indazol-3-ol series demonstrated its potential for developing highly potent and selective drug candidates for targeting DAAO. nih.gov

| Compound | Modification on Indazol-3-ol Scaffold | DAAO Inhibitory Potency (IC₅₀) |

|---|---|---|

| 1H-indazol-3-ol | Unsubstituted | Micromolar range |

| 6-Fluoro-1H-indazol-3-ol | Fluorine at C6 position | Nanomolar range |

Kinase Inhibitory Activities of Fluoroindazole Derivatives

Fluoroindazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, survival, and migration. nih.gov The dysregulation of FGFR signaling is implicated in various cancers. nih.gov Several 1H-indazol-3-amine derivatives containing fluorine substituents have been developed as potent FGFR inhibitors. nih.gov For instance, compound 2a , which features a 2,6-difluoro-3-methoxyphenyl group, demonstrated highly potent inhibitory activity against both FGFR1 and FGFR2. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another key receptor tyrosine kinase involved in cancer development. A review of indazole-based kinase inhibitors highlighted a fluorinated derivative, 36g , which exhibited remarkable potency with sub-nanomolar inhibitory activity against different variants of EGFR. nih.gov This suggests that the incorporation of fluorine into the indazole scaffold is a viable strategy for developing powerful EGFR inhibitors.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Source |

| 2a | FGFR1 | < 4.1 | nih.gov |

| FGFR2 | 2.0 ± 0.8 | nih.gov | |

| 36g | EGFR (variants) | Sub-nanomolar range | nih.gov |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, and its inhibition is a therapeutic strategy for conditions like mood disorders. nih.gov Indazole-based compounds have been optimized as potent GSK-3 inhibitors. While many potent indazole inhibitors of GSK-3 have been developed, such as compound 14 which shows an IC₅₀ of 0.004 µM (4 nM) for GSK-3β, specific data focusing on this compound derivatives remains an area for further public research. nih.gov The existing research on the broader indazole class, however, confirms the scaffold's high affinity for this kinase. nih.govnih.gov

Syk Kinase Inhibition: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. selleckchem.com It has emerged as an attractive therapeutic target for autoimmune and inflammatory diseases, as well as certain types of cancer. While numerous Syk inhibitors with various chemical scaffolds have been developed, the publicly available scientific literature from the conducted research does not specify potent and selective inhibitors derived directly from the this compound scaffold.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers. Research has identified 3-(pyrrolopyridin-2-yl)indazole derivatives as inhibitors of Aurora kinase A. nih.gov Within this class of compounds, derivatives have shown potent activities against various cancer cell lines, with IC₅₀ values ranging from the low nanomolar to the micromolar range. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). researchgate.net The development of Bcr-Abl inhibitors has been a major success in targeted cancer therapy. A diarylamide 3-aminoindazole derivative, AKE-72 , which contains a trifluoromethylphenyl group, has been identified as a potent pan-Bcr-Abl inhibitor. nih.gov It is effective against both the wild-type (WT) Bcr-Abl and the drug-resistant T315I mutant. nih.gov

Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. nih.gov Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent, pan-Pim kinase inhibitors. nih.gov The inclusion of fluorine atoms in these structures has been shown to be beneficial for cellular potency. nih.gov A derivative, compound 82a , which incorporates a 2,6-difluorophenyl moiety, demonstrated exceptionally potent pan-Pim kinase inhibition with IC₅₀ values in the sub-nanomolar range. mdpi.com

| Compound | Target Kinase(s) | IC₅₀ (nM) | Source |

| AKE-72 | Bcr-Abl (WT) | < 0.5 | nih.gov |

| Bcr-Abl (T315I mutant) | 9 | nih.gov | |

| 82a | Pim-1 | 0.4 | mdpi.com |

| Pim-2 | 1.1 | mdpi.com | |

| Pim-3 | 0.4 | mdpi.com |

Several fluoroindazole derivatives have demonstrated inhibitory activity against multiple protein kinases, which can be a desirable attribute for treating complex diseases like cancer.

AKE-72 : This compound is described as a potent pan-Bcr-Abl inhibitor, indicating its ability to inhibit not only the wild-type enzyme but also a panel of clinically significant mutant versions, giving it a multi-targeted profile within the same kinase family. nih.gov

FGFR/VEGFR2 Inhibitors : Some indazole-based FGFR inhibitors have also shown cross-reactivity with other tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key target in angiogenesis. nih.gov

FLT3 Inhibition : Certain indazole derivatives have been developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and were subsequently profiled for selectivity against a broad panel of other protein kinases. nih.gov The potent FLT3 inhibitor 8r , a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative, demonstrated high selectivity when tested against 42 other protein kinases. nih.gov

This multi-targeted potential underscores the versatility of the indazole scaffold in designing inhibitors that can simultaneously modulate multiple signaling pathways involved in disease progression.

Other Enzyme and Receptor Interactions

Beyond protein kinases, derivatives of the fluoroindazole scaffold have been explored for their interactions with other classes of enzymes and receptors that are relevant to human diseases.

Indoleamine-2,3-dioxygenase1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. nih.gov Its overexpression in the tumor microenvironment leads to immune suppression, making it a high-priority target for cancer immunotherapy. nih.gov The indazole structure has recently been identified as a promising scaffold for high-affinity binding to the heme iron within the IDO1 active site. acs.org While this suggests a strong potential for indazole derivatives to act as IDO1 inhibitors, specific research detailing the inhibitory activity of this compound derivatives against IDO1 is not extensively available in the public domain.

Hypoxia Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1 activation promotes tumor survival, angiogenesis, and metastasis, making it an attractive target for cancer therapy. nih.gov However, based on the conducted research, there is currently a lack of specific published data linking derivatives of this compound to the direct or indirect inhibition of the HIF-1 signaling pathway.

Carbonic Anhydrase (CA) and F1F0-ATPase Inhibition

While extensive research into the inhibitory activity of this compound against Carbonic Anhydrase (CA) and F1F0-ATPase is still emerging, the broader class of indazole derivatives has shown promise as inhibitors of these enzymes. researchgate.net Indazoles are recognized as a class of heterocyclic compounds with a wide range of biological activities, including the inhibition of enzymes critical to cancer cell survival and proliferation, such as carbonic anhydrases. researchgate.net

Nitric Oxide Synthase (NOS) Inhibition by Fluoroindazoles

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, and its production is catalyzed by nitric oxide synthases (NOS). Dysregulation of NOS activity is implicated in various diseases, making NOS inhibitors a subject of intense research. While direct studies on this compound are limited, research on analogous compounds such as 7-nitroindazole (7-NI) provides strong evidence for the potential of the indazole scaffold in NOS inhibition. 7-NI is a known selective inhibitor of the neuronal isoform of NOS (nNOS) and has been shown to reduce the threshold for isoflurane anesthesia, suggesting a role for the NO pathway in consciousness and sedation. nih.gov This effect is achieved without the hypertensive side effects associated with non-selective NOS inhibitors. nih.gov The investigation of fluorinated indazoles as NOS inhibitors is an active area of research, with the goal of developing novel therapeutic agents. mdpi.comnih.gov

G-Protein Coupled Receptor Modulation (e.g., 5-HT4, β3-Adrenergic, Dopamine D2, VR1)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. nih.govresearchgate.nettocris.com The modulation of these receptors by small molecules can have profound effects on cellular signaling and physiological responses. nih.govnsf.gov While specific data on the interaction of this compound with the 5-HT4, β3-Adrenergic, Dopamine D2, and VR1 receptors is not yet widely available, the versatility of the indazole scaffold suggests potential for interaction with various GPCRs. Further screening and structure-activity relationship studies are necessary to elucidate the specific modulatory effects of this compound and its derivatives on these important receptor families.

Anti-tumor and Anti-proliferative Applications of Fluoroindazol-3-ol Derivatives

Indazole derivatives are a well-established class of compounds with significant anti-tumor and anti-proliferative properties. researchgate.netrsc.orgjapsonline.com Several approved anti-cancer drugs feature the indazole scaffold, highlighting its importance in oncology drug discovery. rsc.org The introduction of fluorine into the indazole ring system can further enhance these activities.

Research has demonstrated that various substituted indazole derivatives exhibit potent inhibitory activity against a range of human cancer cell lines, including those of the lung, prostate, and liver, as well as chronic myeloid leukemia. nih.gov For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.gov Similarly, other studies have reported the anti-proliferative and apoptotic activities of N-[6-indazolyl]arylsulfonamides against ovarian and lung adenocarcinoma cell lines. nih.gov

Mechanisms of Action in Cancer Cells (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anti-tumor effects of indazole derivatives are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov For example, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide have been shown to cause an arrest of cancer cells in the G2/M phase of the cell cycle and to trigger apoptosis in a dose-dependent manner. nih.gov

The induction of apoptosis by indazole derivatives can be linked to the modulation of key regulatory proteins. One study on an indazole derivative, compound 2f, demonstrated that it promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.org Similarly, fluoroquinolone derivatives, another class of heterocyclic compounds, have been shown to inhibit the cell cycle and induce apoptosis in cancer cells. nih.gov

Modulation of Cellular Pathways Relevant to Cancer (e.g., p53/MDM2 Pathway)

The p53 tumor suppressor protein is a critical regulator of cell cycle progression and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) protein. nih.govnih.gov The p53-MDM2 interaction represents a key therapeutic target in oncology, as inhibiting this interaction can restore p53 function in cancer cells. doaj.org

Recent studies have suggested that indazole derivatives may exert their anti-tumor effects by modulating the p53/MDM2 pathway. One investigation into a series of 1H-indazole-3-amine derivatives found that a particularly active compound was confirmed to potentially inhibit the p53/MDM2 pathway in a concentration-dependent manner, alongside inhibiting Bcl2 family members. nih.govnih.gov This modulation of the p53 pathway provides a plausible mechanism for the observed induction of apoptosis and cell cycle arrest by these compounds.

Impact of Fluorine Substitution on Antitumor Activity

Structure-activity relationship (SAR) studies have revealed that the position and nature of fluorine substitution on the indazole ring can significantly impact anti-proliferative activity. For example, in a series of 3,5-disubstituted indazole derivatives, the presence of a para-fluorine substituent on a phenyl ring at the C-5 position was found to be critical for antitumor activity against Hep-G2 cells. nih.gov The general trend for activity was observed to be 3,5-difluoro > 4-fluoro > 3-fluoro substitution. nih.gov Furthermore, when the substituent at another position contained a fluorine atom (e.g., a trifluoromethyl group), the compound was significantly more active than other compounds with different substituents at the same position. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of selected fluorinated indazole derivatives against various cancer cell lines, illustrating the impact of fluorine substitution on their anti-proliferative activity. nih.gov

| Compound | R¹ Substituent (C-5 Position) | R² Substituent | Cancer Cell Line | IC50 (µM) |

| 5b | 3-Fluorophenyl | - | Hep-G2 | > 50 |

| 5e | 4-Fluorophenyl | - | Hep-G2 | 16.51 |

| 5j | 3,5-Difluorophenyl | - | Hep-G2 | 10.15 |

| 6a | 3-Fluorophenyl | 3,4-Dichlorophenyl | K562 | 17.91 |

| 6m | 3-Fluorophenyl | 3,4-Dichlorophenyl | K562 | 17.91 |

| 6o | 3-Fluorophenyl | 4-Trifluoromethylphenyl | K562 | 5.15 |

| 6q | 3,4-Dichlorophenyl | 2,4-Difluorophenyl | K562 | 5.61 |

| 6r | 3,4-Dichlorophenyl | 4-Chlorophenyl | K562 | 10.03 |

| 6s | 3,4-Dichlorophenyl | 4-Bromophenyl | K562 | 10.78 |

| 6t | 3,4-Dichlorophenyl | 4-Cyanophenyl | K562 | 11.08 |

Table 1: Anti-proliferative Activity of Fluorinated Indazole Derivatives

Anti-inflammatory and Immunomodulatory Activities

Derivatives of the indazole scaffold have demonstrated notable anti-inflammatory and immunomodulatory properties. Research indicates that the anti-inflammatory effects of indazole compounds may arise from their ability to interact with key enzymes and signaling pathways involved in the inflammatory response.

A series of novel indazole-3-ol derivatives have been synthesized and shown to exhibit interesting anti-inflammatory activities in various experimental models. For instance, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol demonstrated potent inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators. This compound strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid with an IC50 of 44 nM acs.org. Furthermore, it inhibited the contraction of sensitized guinea pig tracheal segments and significantly reduced antigen-induced airway eosinophilia in guinea pigs acs.org.

The anti-inflammatory action of indazole derivatives is also linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which mediate inflammation and pain. Additionally, some indazole derivatives have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in systemic inflammation. Studies have shown a concentration-dependent inhibitory activity of indazole and its derivatives on TNF-α, with more than 60% inhibition achieved at a concentration of 250 μM nih.gov. The mechanism of action is thought to involve the upregulation of gene transcription through pathways such as nuclear factor-kappa beta (NF-κβ) and Activator protein-1 (AP-1) nih.gov.

While specific studies on the 7-fluoro substituted indazol-3-ol are limited, the known anti-inflammatory mechanisms of related indazole derivatives provide a strong basis for its potential in this therapeutic area.

Table 1: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase (5-LOX) | IC50 = 44 nM | acs.org |

| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |

| Indazole and its derivatives | Tumor Necrosis Factor-alpha (TNF-α) | >60% inhibition at 250 μM | nih.gov |

Antimicrobial, Antifungal, and Antiparasitic Potency

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance antimicrobial potency. Consequently, this compound and its derivatives are of significant interest for their potential antimicrobial, antifungal, and antiparasitic activities.

While direct studies on this compound are not extensively available, the broader class of fluorinated heterocyclic compounds has shown promising results. For example, a series of fluorinated benzimidazole derivatives demonstrated good antibacterial and antifungal properties compared to their non-fluorinated counterparts oup.comnewdrugapprovals.org. The presence of a fluorine atom on a phenyl side chain attached to the heterocyclic core was found to increase antimicrobial activity newdrugapprovals.org. Specifically, certain 2-(m-fluorophenyl)-benzimidazole derivatives showed good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL oup.comnewdrugapprovals.org.

Indazole derivatives, in general, have been reported to possess antibacterial and antifungal activities. The structural similarities of the indazole nucleus with purine bases like adenine and guanine may facilitate their interaction with biological macromolecules in microorganisms nih.gov.

Leishmaniasis and trypanosomiasis are parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. There is an urgent need for new, effective, and less toxic treatments for these diseases. Indazole derivatives have emerged as a promising scaffold for the development of novel antiparasitic agents.

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana illinoisstate.edu. One particular compound, 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6), exhibited therapeutic efficacy comparable to the standard drug amphotericin B in a murine model of cutaneous leishmaniasis, significantly reducing lesion growth and parasite load illinoisstate.edu. While these compounds are not 7-fluoro substituted, they are derivatives of the indazol-3-ol core structure, highlighting the potential of this chemical class.

Regarding antitrypanosomal activity, research has shown that nitrotriazole derivatives possess potent bioactivity against trypanosomatid parasites. Analogs of 1,2,3-triazole-2-nitroimidazole have demonstrated high potency and selectivity against Trypanosoma cruzi, the causative agent of Chagas disease nih.gov. Although not indazole derivatives, this suggests that nitrogen-containing heterocyclic compounds can be effective antitrypanosomal agents. Further research is needed to explore the potential of fluorinated indazole derivatives in this context.

Other Pharmacological Effects and Biological Functions

The pharmacological profile of indazole derivatives extends beyond anti-inflammatory and antimicrobial activities, encompassing a range of other potentially valuable therapeutic applications.

Certain indazole derivatives have been investigated for their antithrombotic properties. A study on newly synthesized indazole derivatives found that some compounds inhibited blood platelet aggregation induced by collagen, with IC50 values in the micromolar range. One compound, in particular, demonstrated significant inhibition of thrombi formation in both arterioles and venules in rats after oral administration newdrugapprovals.org. The mechanism of action for this antithrombotic effect was suggested to be through the inhibition of phosphodiesterase isoform 5 (PDE5) rather than activation of soluble guanylate cyclase newdrugapprovals.org.

In the realm of metabolic diseases, indazole-based compounds have shown potential as antidiabetic agents. A series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Several of these derivatives, particularly those with fluoro, chloro, and nitro substitutions, demonstrated remarkable inhibitory activity, with some exhibiting superior potency compared to the standard drug acarbose oup.com. This suggests that the indazole scaffold can be a valuable template for designing new α-glucosidase inhibitors for the management of type 2 diabetes. Furthermore, fluoropyrazole derivatives have been patented for their acetyl-CoA carboxylase 2 (ACC2) inhibitory activity, which is considered a therapeutic target for obesity and diabetes nih.gov.

Table 2: Antithrombotic and Antidiabetic Activity of Selected Indazole Derivatives

| Compound Class | Target/Activity | Findings | Reference |

|---|---|---|---|

| Indazole derivatives | Platelet Aggregation (Collagen-induced) | IC50 = 85-90 μM | newdrugapprovals.org |

| Indazole-based thiadiazole hybrids | α-glucosidase inhibition | Superior potency to acarbose | oup.com |

| Fluoropyrazole derivatives | Acetyl-CoA carboxylase 2 (ACC2) inhibition | 89-99% inhibition at 10 μM | nih.gov |

A significant area of research for indazole derivatives has been in the development of non-hormonal male contraceptives. Indazole-3-carboxylic acid derivatives, such as lonidamine and its analogs, have been shown to possess potent antispermatogenic activity nih.govnih.govnih.govacs.orgaustinpublishinggroup.com. These compounds disrupt spermatogenesis by causing the disorganization of the seminiferous tubules and the loss of spermatocytes and spermatids nih.gov. Gamendazole, a potent indazole carboxylic acid derivative, has been shown to be an effective and reversible antispermatogenic agent in rats after a single oral dose, with Sertoli cells identified as a primary target nih.govoup.com.

In the field of neuroscience, indazole derivatives have been explored for their potential as antipsychotic agents. A class of 1H-indazole derivatives substituted at the 3-position with a piperazinylmethyl moiety has been identified as antagonists of dopamine receptor subtypes in the brain. Notably, these compounds exhibit a selective affinity for the dopamine D4 receptor subtype over the D2 subtype, which suggests they may have antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with classical neuroleptics google.com. Further research into novel multi-target ligands for dopamine and serotonin receptors for the treatment of schizophrenia has utilized indazole and piperazine scaffolds. In these studies, the introduction of a fluorine atom into the phenyl ring of the ligand was found to have a beneficial effect on the activity at the serotonin 5-HT2A receptor nih.gov.

Anti-HIV and Antiviral Properties of this compound and its Derivatives

The indazole scaffold, a key structural component of this compound, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. While direct studies on the anti-HIV and antiviral properties of this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has demonstrated notable potential in combating viral infections, including Human Immunodeficiency Virus (HIV) and influenza. The exploration of fluorinated indazole analogs is of particular interest, as the introduction of fluorine atoms can significantly modulate a compound's physicochemical properties and enhance its biological activity.

Indazole Derivatives in Anti-HIV Research

The relevance of the indazole nucleus in the development of anti-HIV therapeutics is highlighted by its presence in potent inhibitors of viral replication. A notable example is the indazole-based compound MK-6186, which has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Furthermore, a structurally related analog, 7-Bromo-4-chloro-1H-indazol-3-amine, serves as a crucial intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. Lenacapavir represents a novel class of antiretroviral therapy that interferes with multiple stages of the viral lifecycle, including capsid assembly and nuclear import of viral genetic material. The utilization of a substituted indazole in such a powerful therapeutic underscores the importance of this heterocyclic system in the design of next-generation anti-HIV agents.

Antiviral Activity of Indazole-Containing Compounds

Beyond HIV, research has demonstrated the efficacy of indazole derivatives against other viral pathogens. A study focused on developing novel anti-influenza agents identified a class of indazole-containing compounds with significant activity against both influenza A and B viruses. nih.gov These compounds were designed to target the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase, a crucial component of the viral replication machinery.

In this research, several indazole derivatives exhibited potent antiviral activity, with the most promising candidates showing efficacy in the low micromolar to nanomolar range. nih.gov The structure-activity relationship studies revealed that modifications to the indazole core could significantly impact antiviral potency.

Structure Activity Relationship Sar Studies and Molecular Design

Fluorine Atom in Structure-Activity Relationships

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. pharmacyjournal.orgtandfonline.com Its unique characteristics, such as small size and high electronegativity, allow it to influence a molecule's biological activity through a variety of mechanisms. researchgate.net

The fluorine atom at the 7-position of the 1H-indazol-3-ol core exerts significant electronic and steric influences.

Electronic Effects : As the most electronegative element, fluorine is a powerful electron-withdrawing group. mdpi.com This alters the electron density across the indazole ring system, which can modify the acidity (pKa) of the N-H and O-H protons. mdpi.com These changes in electronic properties can influence the strength of hydrogen bonds and other electrostatic interactions with a biological target. benthamscience.com

Steric Effects : The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This means that substituting a hydrogen atom with fluorine at the 7-position causes minimal steric perturbation, allowing the modified molecule to fit into binding pockets that would not accommodate larger halogens. mdpi.combenthamdirect.com This subtle size increase, however, can be sufficient to create favorable interactions or displace key water molecules within a binding site.

The presence of fluorine at the 7-position can profoundly impact how the molecule recognizes and binds to its protein target, often leading to enhanced affinity.

Modulation of Physicochemical Properties : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein target. researchgate.netbenthamdirect.com

Formation of Favorable Interactions : The carbon-fluorine (C-F) bond can participate in non-covalent interactions that contribute to binding affinity. These include dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups (C–F···C=O) in the protein backbone. nih.gov Such interactions, while modest in energy, can collectively lead to a significant increase in ligand binding affinity. nih.govresearchgate.net

Blocking Metabolic Oxidation : A primary reason for incorporating fluorine onto aromatic rings is to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com Placing a fluorine atom at the 7-position can prevent hydroxylation at this site, thereby increasing the metabolic stability and half-life of the compound. researchgate.net

Substituent Effects at the Nitrogen Atoms (N1, N2) of Indazol-3-ol

The alkylation of the indazole scaffold can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of other substituents on the ring. nih.govresearchgate.net The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov In many cases, derivatives substituted at the N1 position exhibit different biological profiles compared to their N2 counterparts. For instance, studies on indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry was critical for activity; the N1-substituted isomers were potent inhibitors, while the corresponding N2 isomers were inactive. nih.gov The choice of substituent, from small alkyl groups to larger aryl moieties, can influence solubility, cell permeability, and the ability to form key interactions within the target's binding site.

Substituent Effects at the Benzo-ring Carbon Atoms (C4, C5, C6) of Indazol-3-ol

Altering the substitution pattern on the benzo-ring at positions C4, C5, and C6 allows for the fine-tuning of a compound's activity and properties. The electronic and steric nature of these substituents can dictate the molecule's interaction with its biological target.

For example, in the development of 1H-indazole-3-amine derivatives as antitumor agents, substituents at the C5 position had a significant impact on anti-proliferative activity. mdpi.com The activity trend often follows the order of electron-withdrawing or halogen groups enhancing potency. mdpi.com SAR analyses of various indazole series have shown that the introduction of small, electron-withdrawing groups at these positions can be beneficial. Conversely, large, bulky groups may be detrimental if they cause a steric clash within the receptor's binding pocket. The position of the substituent is also crucial; for instance, studies on indazole-based inhibitors have highlighted that groups at the C4 and C6 positions play a vital role in inhibitory activity. nih.gov

The following table summarizes representative effects of substituents on the benzo-ring of indazole derivatives from various studies.

| Position | Substituent | Effect on Activity | Target Class Example |

| C5 | 3,5-difluoro | Potent activity | Cancer Cell Lines |

| C5 | 4-fluoro | Moderate activity | Cancer Cell Lines |

| C5 | 4-trifluoromethoxy | Lower activity | Cancer Cell Lines |

| C4, C6 | Various groups | Crucial for inhibition | IDO1 Inhibitors |

Structure-Based Drug Design and De Novo Design Strategies

Modern drug discovery frequently employs structure-based and de novo design strategies to create potent and selective inhibitors. These approaches have been successfully applied to indazole-containing compounds.

Structure-Based Drug Design : This method relies on the known three-dimensional structure of the target protein, typically obtained from X-ray crystallography. With this information, ligands can be designed to fit precisely into the active site, maximizing favorable interactions. For example, a structure-guided approach was used to develop 1H-indazole derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov Similarly, this strategy has been used to design indazole-based inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

De Novo Design : This strategy involves constructing a novel inhibitor from smaller fragments. In one study, a fragment-led de novo design approach led to the discovery of a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov This technique allows for the exploration of novel chemical space and the creation of unique molecular scaffolds tailored to a specific target.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of new compounds, thereby accelerating the drug design process. Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

CoMFA and CoMSIA : These 3D-QSAR (Quantitative Structure-Activity Relationship) techniques are used to correlate the 3D properties of a set of molecules with their biological activities. nih.govnih.gov

CoMFA calculates steric and electrostatic fields around a series of aligned molecules and relates these fields to their inhibitory potency. mdpi.com

CoMSIA evaluates additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. mdpi.com

These methods generate contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. For example, a green contour in a steric map indicates a region where bulky groups enhance activity, while a red contour in an electrostatic map might indicate where negative charge is beneficial. nanobioletters.com Such models provide predictive power for designing new analogs with improved potency and have been applied to various heterocyclic systems, including imidazoles and triazoles, to guide the synthesis of more effective inhibitors. nih.gov These computational approaches can be applied to a series of 7-Fluoro-1H-indazol-3-ol derivatives to elucidate the key structural features required for their biological activity. semanticscholar.orgnih.gov

Mechanistic Investigations and Molecular Interactions

Investigation of Tautomeric Equilibria in 1H-Indazol-3-ol Derivatives

The indazole ring system can exist in different tautomeric forms. For indazol-3-ol derivatives, the primary equilibrium is between the keto form (1,2-dihydro-3H-indazol-3-one) and the enol form (1H-indazol-3-ol). The position of this equilibrium is a critical determinant of the molecule's chemical properties and its ability to interact with biological targets.

Solvent Effects on Tautomeric Preferences of 7-Fluoro-1H-indazol-3-ol

The equilibrium between the keto and enol tautomers of indazol-3-ol derivatives is significantly influenced by the solvent environment. While specific experimental studies detailing the solvent effects on this compound are not extensively documented in available literature, general principles derived from studies on related indazolinones can be applied. For the parent indazolin-3-one, the more stable tautomer can shift from the enol form (1H-indazol-3-ol) in nonpolar solvents to the keto form in polar and hydrogen-bonding solvents. However, for many substituted indazoles, including nitro- and fluoro-derivatives, the 1H-indazol-3-ol (enol) tautomer is found to be the predominant and most stable form in solution, including in polar solvents like DMSO. researchgate.net This preference is often confirmed using NMR spectroscopy. nih.gov

Computational Studies on Tautomeric Stability and Interconversion

Computational chemistry provides powerful tools to investigate the relative stability of tautomers. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are commonly employed to determine the energies of different tautomeric forms. researchgate.netnih.gov

For the parent indazole, calculations have shown the 1H-tautomer is more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹ in the gas phase and in water. nih.gov Studies on various substituted indazoles confirm that the 1H-tautomer is generally the most thermodynamically stable. nih.govnih.gov In the case of substituted indazol-3-ols, calculations consistently identify the 1H-indazol-3-ol (enol) form as being lower in energy than the corresponding keto form. researchgate.net The fluorine atom at the 7-position is expected to influence the electronic properties of the ring system but is not predicted to change the fundamental preference for the 1H-enol tautomer.

Below is a representative table illustrating the kind of data generated in computational studies on related indazole tautomers, showing the typical energy differences calculated.

| Tautomer Form | Calculation Method | Relative Energy (kJ·mol⁻¹) | Most Stable |

| 1H-Indazole (Parent) | MP2/6-31G | 0 | Yes |

| 2H-Indazole (Parent) | MP2/6-31G | +15.0 | No |

| 1H-Indazol-3-ol | B3LYP/6-31G | 0 | Yes |

| 1,2-dihydro-3H-indazol-3-one | B3LYP/6-31G | > 0 | No |

Note: This table is illustrative of typical results for the indazole scaffold; specific energy values for the 7-fluoro derivative require dedicated computational analysis.

Molecular Mechanism of Biological Action

While comprehensive biological studies focused exclusively on this compound are limited in publicly available research, the indazole scaffold is a well-known pharmacophore. Insights into its mechanisms can be drawn from studies of closely related analogues.

Ligand-Protein Interaction Mechanisms (e.g., Hinge-Binding Fragment)

The indazole nucleus is recognized as a privileged scaffold in kinase inhibitor design, frequently acting as a "hinge-binding fragment." nih.gov The hinge region of a protein kinase is a flexible segment that connects the N- and C-lobes of the catalytic domain and forms critical hydrogen bonds with ATP. nih.gov

The 1H-indazole structure possesses a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 nitrogen) in a specific arrangement that mimics the adenine portion of ATP. This allows it to form two or three key hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. nih.gov Specifically, the 1H-indazole-3-amine scaffold has been demonstrated to be a highly effective hinge-binder in potent inhibitors of kinases like FGFR and Bcr-Abl. nih.govnih.govnih.gov The 3-amino group often provides an additional interaction point. It is highly probable that the this compound scaffold engages in a similar mechanism, with the N1-H and N2 atoms serving as the primary hinge-interacting motif.

DNA and Biomolecular Interactions (e.g., Bovine Serum Albumin binding)

Following a comprehensive literature search, no specific studies were found that investigated the interaction of this compound with DNA or its binding characteristics with Bovine Serum Albumin (BSA).

However, studies on more complex derivatives, such as copper(II) complexes of 1-benzyl-1H-indazol-3-ol, have shown moderate intercalative binding to DNA and high-affinity binding to BSA, driven by hydrophobic interactions. researchgate.net Whether the simpler, uncomplexed this compound engages in similar interactions has not been experimentally determined.

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle, p53/MDM2 Pathway)

There is currently a lack of specific published research detailing the effects of this compound on cellular pathways such as apoptosis, cell cycle regulation, or the p53/MDM2 pathway.

It is noteworthy that other functionalized indazole derivatives have been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer. nih.govresearchgate.net For instance, certain 1H-indazole-3-amine derivatives have been confirmed to induce apoptosis and modulate the p53/MDM2 pathway in K562 leukemia cells in a concentration-dependent manner. nih.gov These findings highlight the potential of the indazole scaffold to influence key cancer-related pathways, but direct experimental evidence for this compound is required to confirm such activities.

Detailed Reaction Pathways and Intermediates in Fluoroindazole Synthesis

The synthesis of the fluoroindazole scaffold, a core component of this compound, can be achieved through various mechanistic pathways, often involving intramolecular cyclization or transition metal-catalyzed C-H functionalization. Classical methods for constructing the 1H-indazole ring system often rely on the intramolecular cyclization of precursors like phenylhydrazones or the rearrangement of diazotized o-methylanilines. guidechem.com A specific route to the 7-fluoro-1H-indazole core starts from 2-fluoro-6-methylaniline. guidechem.com This process involves acetylation to form 2-fluoro-6-methylphenylacetamide, followed by a subsequent cyclization step to yield an acetylated indazole intermediate, which is then hydrolyzed to afford 7-fluoro-1H-indazole. guidechem.com

Another pathway involves the transformation of 7-fluoroisatin. chemicalbook.com In this method, 7-fluoroisatin is treated with a base like sodium hydroxide, followed by the addition of sodium nitrite. The reaction proceeds through a ring-opening and rearrangement cascade upon acidification with a strong acid, such as sulfuric acid, to yield 7-fluoro-1H-indazole-3-carboxylic acid. chemicalbook.com This carboxylic acid derivative can serve as a key intermediate for accessing 3-hydroxyindazoles.

More contemporary methods often employ transition metal catalysis, which offers alternative reaction pathways. For instance, rhodium(III)-catalyzed synthesis provides a formal [4+1] annulation between azobenzenes and aldehydes. nih.gov The proposed mechanism for this transformation involves several key steps:

C-H Activation: The Rh(III) catalyst coordinates to the azobenzene (B91143) and facilitates the ortho-C–H bond activation, forming a rhodacycle intermediate.

Migratory Insertion: The aldehyde substrate coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond.

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, where the azo moiety acts as an internal nucleophile. Subsequent aromatization leads to the formation of the N-aryl-2H-indazole product. nih.gov

A similar mechanistic paradigm is observed in cobalt(III)-catalyzed reactions. The active Co(III) catalyst, generated in situ, coordinates to an azobenzene substrate, leading to the reversible formation of a cobaltacycle intermediate via C-H activation. nih.gov This is followed by coordination and migratory insertion of an aldehyde, which is also reversible. Protonation of the resulting metallacycle releases an alcohol intermediate and regenerates the catalyst. The final indazole product is formed through a cyclative capture of the alcohol intermediate with concomitant loss of water. nih.gov While these examples yield 2H-indazoles, the fundamental steps of C-H activation and cyclization are central to modern indazole synthesis.

Intermediates in these reactions are often highly reactive and not easily isolated. However, their existence is supported by mechanistic studies and computational calculations, such as Density Functional Theory (DFT). nih.govbeilstein-journals.org For example, in the synthesis of 3-aminoindazoles from 2-halobenzonitriles, the reaction proceeds through a cascade involving a copper-catalyzed coupling with a hydrazine (B178648) derivative, followed by an intramolecular condensation step. organic-chemistry.org

| Starting Material | Key Reagents | Key Intermediate(s) | Product Type |

| 2-Fluoro-6-methylaniline | Acetic anhydride, then hydrolysis | 2-Fluoro-6-methylphenylacetamide, 7-fluoro-1H-acetylindazole | 7-Fluoro-1H-indazole |

| 7-Fluoroisatin | NaOH, NaNO₂, H₂SO₄ | Ring-opened diazonium species | 7-Fluoro-1H-indazole-3-carboxylic acid |

| Azobenzenes and Aldehydes | [CpRhCl₂]₂ or [CpCo(III)] catalyst | Metallacycle (Rhodacycle/Cobaltacycle) | N-Aryl-2H-indazoles |

| 2-Halobenzonitriles | Hydrazine esters, Cu catalyst | Copper-coordinated species | 3-Aminoindazoles |

Regioselective and Stereoselective Control in Derivatization

Regioselectivity is a critical challenge in the derivatization of indazoles, including fluorinated analogues. The indazole nucleus contains two nitrogen atoms (N1 and N2), and reactions such as alkylation can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org The control of regioselectivity is often dictated by a combination of steric hindrance, electronic effects, and reaction conditions, including the choice of base and solvent.

Recent studies have employed Density Functional Theory (DFT) calculations to understand and predict the regioselectivity of indazole alkylation. beilstein-journals.org These calculations have revealed that factors such as the partial charges and Fukui indices of the N1 and N2 atoms can predict the likely site of reaction. beilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, reagent control can selectively produce either the N1 or N2 isomer in excellent yields. beilstein-journals.org The presence of a chelating group, such as a carboxylate at the C3 or C7 position, can also be a powerful driving force for regioselectivity by coordinating with reagents or catalysts. beilstein-journals.org

Beyond N-alkylation, regioselective functionalization of the carbon framework of the indazole ring is also of significant interest. The C3 position can be selectively functionalized through directed lithiation. For example, protecting the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for efficient and regioselective lithiation at the C3 position. nih.gov The resulting C3-lithiated indazole can then react with a variety of electrophiles to introduce diverse functional groups exclusively at this position. nih.gov Similarly, microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent has been shown to be highly regioselective for the C3 position. researchgate.net

Control over regioselectivity is also evident in transition metal-catalyzed C-H functionalization reactions. In the rhodium(III)-catalyzed synthesis from unsymmetrical azobenzenes, C-H functionalization is directed to the more electron-rich phenyl ring, demonstrating electronic control over regioselectivity. nih.gov

As this compound is an achiral molecule, stereoselective control is not relevant to its direct synthesis. However, should chiral derivatives be synthesized from this core, the principles of stereoselective synthesis, such as the use of chiral catalysts or auxiliaries, would become pertinent.

Role of Catalysis in Fluoroindazole Synthesis

Catalysis plays a pivotal role in the modern synthesis of indazoles and their fluorinated derivatives, enabling reactions that are otherwise difficult and providing access to a wide range of structures with high efficiency and selectivity. researchgate.netresearchgate.net Transition metals such as rhodium, cobalt, copper, and palladium are frequently employed to facilitate key bond-forming steps. nih.govnih.govorganic-chemistry.org

Rhodium(III) and Cobalt(III) Catalysis: These metals are particularly effective in catalyzing C-H activation and functionalization cascades. nih.govnih.gov As detailed previously, catalysts like [CpRhCl₂]₂ and cationic CpCo(III) complexes can initiate the synthesis of indazoles from azobenzenes and aldehydes. nih.govnih.govnih.gov The catalyst's role is to lower the activation energy for the cleavage of a typically inert C-H bond, generating a reactive organometallic intermediate (a metallacycle) that can then participate in further transformations. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials, making the synthetic routes more atom-economical.

Copper Catalysis: Copper catalysts are widely used for N-arylation and C-N bond formation in indazole synthesis. researchgate.net For example, copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles. organic-chemistry.org Copper is also instrumental in the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives, where it catalyzes the initial C-N coupling step. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to functionalize pre-formed indazole rings. For instance, Suzuki cross-coupling reactions between 3-iodoindazoles and aryl boronic acids, catalyzed by Pd(PPh₃)₄, are used to synthesize 3-arylindazoles. researchgate.net Palladium also catalyzes intramolecular N-arylation in the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org These methods are crucial for building molecular complexity on the fluoroindazole scaffold.

The table below summarizes the roles of various catalysts in the synthesis and functionalization of the indazole core.

| Catalyst System | Reaction Type | Mechanistic Role | Example Application |

| Rhodium(III) Complexes (e.g., [CpRhCl₂]₂) | C-H Activation / Annulation | Forms rhodacycle intermediate to facilitate C-C and C-N bond formation. | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov |

| Cobalt(III) Complexes (e.g., [CpCo(III)]) | C-H Activation / Annulation | Forms cobaltacycle intermediate for C-H functionalization. | Synthesis of indazoles from azobenzenes and aldehydes. nih.gov |

| Copper(I/II) Salts/Oxides | C-N Coupling / Annulation | Catalyzes amination and N-N bond formation. | Synthesis of 2H-indazoles and 3-aminoindazoles. organic-chemistry.orgorganic-chemistry.org |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Cross-Coupling / C-N Amination | Facilitates C-C and C-N bond formation via oxidative addition/reductive elimination cycles. | Synthesis of 3-arylindazoles and 1-aryl-1H-indazoles. researchgate.netresearchgate.net |

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of 7-Fluoro-1H-indazol-3-ol, providing a theoretical framework for understanding its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. hust.edu.vnarxiv.org It is frequently utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgresearchgate.netnih.gov For heterocyclic compounds like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

The process involves starting with an initial guess for the molecular geometry and iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. nih.gov These calculations can also be used to explore the energy profiles of different tautomers or conformers, identifying the most stable forms. For instance, in related indazol-3-ol systems, DFT calculations have been instrumental in determining the predominance of the 1H-indazol-3-ol tautomer over the 2H- or 3H- forms.

Quantum chemical methods are also invaluable for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. imist.magaussian.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. imist.magaussian.comnih.govacs.org This method, often employed with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H1 | 11.8 | 11.77 |

| H4 | 8.4 | 8.34 |

| H5 | 7.5 | 7.45 |

| H6 | 7.2 | 7.15 |

| C3 | 160.0 | 159.5 |

| C3a | 115.0 | 114.8 |

| C4 | 130.0 | 129.2 |

| C5 | 117.0 | 118.2 |

| C6 | 125.0 | 124.5 |

| C7 | 132.0 | 131.3 |

| C7a | 140.0 | 139.7 |

Note: The data in this table is illustrative and based on a related indazole compound to demonstrate the output of GIAO calculations. The actual values for this compound may differ.

Molecular Modeling for Target Interaction Prediction

Molecular modeling techniques are essential for predicting how this compound might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. rsc.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies could be performed to predict its binding mode within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. Studies on other indazole derivatives have shown that they can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of various enzymes, like kinases. rsc.orgtandfonline.com

The following table provides an example of the kind of data that can be obtained from a molecular docking study of an indazole derivative with a protein kinase.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Leu83, Val91, Ala104, Lys106, Glu125, Leu154 |

| Hydrogen Bond Interactions | Lys106, Glu125 |

| Hydrophobic Interactions | Leu83, Val91, Ala104, Leu154 |

Note: This table presents illustrative data for a generic indazole derivative to demonstrate the outputs of a molecular docking study.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.govacs.org Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to predict the movements of the atoms in the system. nih.gov This allows for the study of the conformational changes in both the ligand and the receptor upon binding and an assessment of the stability of the complex. mdpi.comacs.orgplos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdistantreader.org For a series of indazole derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds, including this compound. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govdistantreader.org A successful QSAR model can then be used to predict the activity of new compounds based on their calculated descriptors.

The table below lists some of the common descriptor types used in QSAR studies of indazole derivatives.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Hydrophobic | LogP | Lipophilicity |

Virtual Screening and De Novo Drug Design for Novel Fluoroindazole Analogs

Computational techniques such as virtual screening and de novo drug design are pivotal in the rational discovery of novel therapeutic agents. These in silico methods allow for the high-throughput evaluation of large chemical libraries and the construction of new molecules with desired pharmacological properties, significantly accelerating the drug discovery pipeline for scaffolds like this compound.

Virtual Screening Methodologies

Virtual screening is a computational strategy used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method utilizes the information of known active ligands to identify other compounds with similar properties. Pharmacophore modeling is a key LBVS technique, where a model is constructed based on the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target. For instance, a pharmacophore model for indazole analogs might include features like hydrogen bond acceptors, hydrophobic regions, and aromatic interactions. This model is then used as a 3D query to screen compound databases for molecules that match the pharmacophore. In a study on indazole analogs of curcumin, a validated pharmacophore model was used to screen a library of 186 newly designed compounds to identify potential hits for the Estrogen Receptor alpha (ERα). researchgate.net

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This approach, primarily through molecular docking, simulates the interaction between a potential ligand and the target's binding site. Compounds are ranked based on their predicted binding affinity or "docking score". chula.ac.th Fragment-based virtual screening is a specific SBVS approach where smaller chemical fragments are docked into the target's binding site. These fragments can then be grown or linked together to create more potent lead compounds. This strategy was successfully used to design novel indazole-based inhibitors for the Fibroblast growth-factor receptor 1 (FGFR1), a target in cancer therapy. nih.gov The process identified an indazole derivative with an IC50 value of 15.0 nM, which was further optimized to achieve an IC50 of 3.3 nM. nih.gov

De Novo Drug Design

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the constraints of a target's binding site. The process starts with a seed atom or fragment placed within the active site, followed by the iterative addition of atoms or functional groups to build a complete, high-affinity ligand. This approach allows for the exploration of novel chemical space beyond existing compound libraries, offering the potential to create unique analogs of this compound with improved potency and selectivity.

The combination of these computational strategies allows researchers to efficiently design and screen novel fluoroindazole analogs. By identifying promising scaffolds through virtual screening and then optimizing their interactions using de novo design principles, the development of next-generation therapeutic agents can be significantly streamlined.

| Technique | Description | Application Example for Indazole Scaffolds | Reference |

| Ligand-Based Virtual Screening (LBVS) | Uses knowledge of known active compounds to find new ones. A common method is pharmacophore modeling. | Screening of asymmetrical hexahydro-2H-indazole analogs to discover novel Estrogen Receptors Alpha (ERα) inhibitors. | researchgate.net |

| Structure-Based Virtual Screening (SBVS) | Employs the 3D structure of the target protein to dock and score potential ligands. | Fragment-based screening to design potent FGFR1 inhibitors bearing an indazole scaffold. | nih.gov |

| De Novo Drug Design | Computationally "builds" novel molecules atom-by-atom within the target's active site. | Growing fragments within a receptor's binding pocket to create novel indazole derivatives with optimized interactions. | N/A |

In Silico ADMET Profiling and Lead Optimization

A critical phase in the drug discovery process is lead optimization, where promising "hit" compounds identified from initial screenings are modified to enhance their drug-like properties. A significant portion of this optimization involves evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the candidates. In silico ADMET prediction tools have become indispensable, allowing for the early assessment of these properties and reducing the likelihood of late-stage failures in clinical trials. researchgate.net

Predicting ADMET Properties

Computational models can predict a wide range of pharmacokinetic and toxicological properties based on a molecule's structure. These predictions are crucial for optimizing derivatives of this compound.

Absorption: This refers to how well a drug is absorbed into the bloodstream, typically after oral administration. Key parameters predicted include human intestinal absorption (HIA), Caco-2 cell permeability (a model for the gut-blood barrier), and skin permeability. chula.ac.thfrontiersin.org

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target. nih.gov

Metabolism: This relates to the chemical transformation of the drug by the body, primarily by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP3A4, CYP2D6), which is vital for assessing potential drug-drug interactions. mdpi.com

Excretion: This is the removal of the drug and its metabolites from the body. While less commonly predicted in detail, parameters related to solubility and clearance can provide insights into a compound's likely route and rate of excretion.

Toxicity: A wide array of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). chemrxiv.org

Lead Optimization Using ADMET Profiles

The results from in silico ADMET profiling guide the structural modification of lead compounds. For example, if a potent fluoroindazole analog is predicted to have poor intestinal absorption, medicinal chemists can modify its structure to improve this property, perhaps by altering its lipophilicity or polar surface area. frontiersin.org Similarly, if a compound is predicted to be a potent inhibitor of a major CYP enzyme, modifications can be made to reduce this liability.

The table below presents a hypothetical in silico ADMET profile for a lead fluoroindazole analog, illustrating the types of parameters evaluated.

| ADMET Parameter | Predicted Value | Interpretation | Reference for Methodology |

| Absorption | |||

| Human Intestinal Absorption | > 80% | Good absorption expected | chula.ac.th |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability across the intestinal wall | frontiersin.org |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system | nih.gov |

| Plasma Protein Binding (PPB) | < 90% | Low to moderate binding, good availability of free drug | nih.gov |

| Metabolism | |||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway | mdpi.com |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; may require modification | mdpi.com |

| Toxicity | |||

| AMES Toxicity | Negative | Not predicted to be mutagenic | chemrxiv.org |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | N/A |

By integrating these computational predictions early, researchers can prioritize compounds with more favorable ADMET profiles for synthesis and further in vitro and in vivo testing, thereby optimizing the path to a viable drug candidate. nih.gov

Analytical and Characterization Techniques in Indazol 3 Ol Research

Spectroscopic Characterization of 7-Fluoro-1H-indazol-3-ol and Derivatives

Spectroscopy is the primary method for elucidating the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the connectivity and chemical environment of each atom within the this compound scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, which exists in tautomeric equilibrium with 7-fluoro-1,2-dihydro-3H-indazol-3-one, NMR is essential for identifying the predominant form in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a 7-substituted-1H-indazol-3-ol derivative, the protons on the benzene (B151609) ring (H-4, H-5, and H-6) appear in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the C-7 position introduces complex splitting patterns due to ¹H-¹⁹F coupling. The labile protons of the N-H and O-H groups often appear as broad singlets whose chemical shifts are dependent on solvent and concentration. For instance, in the closely related compound 7-fluoro-1H-indazole-3-carboxylic acid, the aromatic protons are observed as a multiplet between δ 7.21-7.26 ppm and δ 7.87-7.89 ppm, while the acidic and N-H protons appear as very broad singlets at δ 13.22 and δ 14.35 ppm respectively in DMSO-d₆.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For the indazole ring, carbons attached to heteroatoms (like C-3, C-3a, and C-7a) show characteristic shifts. The C-3 carbon, bearing the hydroxyl group, typically resonates around δ 150-160 ppm. The C-7 carbon, directly bonded to the highly electronegative fluorine atom, exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). In studies of related 6,7-difluoro-3-methyl-1H-indazole, the fluorinated carbons show large ¹JCF coupling constants, which is a key diagnostic feature.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy is a valuable tool for distinguishing between the 1H and 2H tautomers of indazole derivatives. The chemical shifts of the nitrogen atoms (N-1 and N-2) are significantly different in the two tautomeric forms, providing unambiguous structural assignment. Studies on various indazole derivatives have established the characteristic chemical shift ranges for each nitrogen in different tautomeric and substitution patterns.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring (H-4, H-5, H-6), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Data for 7-Substituted Indazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| 7-Fluoro-1H-indazole-3-carboxylic acid (in DMSO-d₆) | ¹H | 14.35 (br s, 1H, N-H), 13.22 (br s, 1H, COOH), 7.89-7.87 (m, 1H, Ar-H), 7.26-7.21 (m, 2H, Ar-H) |

| 3-Phenyl-7-(trifluoromethyl)-1H-indazole (in CDCl₃) | ¹H | 10.82 (br, 1H, N-H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), 7.31 (t, J = 7.7 Hz, 1H) |

| ¹³C | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |